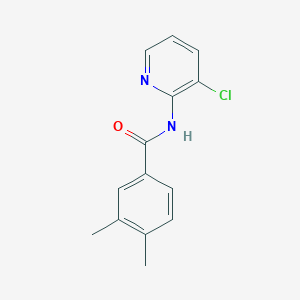![molecular formula C17H21N3OS B5714666 N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5714666.png)
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiadiazole derivatives, including those similar to N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide, typically involves cyclization reactions and the use of amino acids or nitrogen mustards as starting materials. A practical approach to synthesizing five-membered cyclosulfamides, closely related to thiadiazoles, starts from chlorosulfonyl isocyanate and involves derivatization steps that can lead to well-defined configurations of the alkyl group at the C-4 position, with the N5 position often protected by a benzyl group (Regainia et al., 2000).
Molecular Structure Analysis
Structural characterization of thiadiazole derivatives typically employs spectroscopic techniques such as IR, NMR, and mass spectrometry, alongside elemental analysis. For instance, compounds with the thiadiazole moiety have been structurally characterized to confirm their unique configurations and potential intramolecular interactions. This includes analysis through X-ray diffraction, demonstrating how these compounds crystallize and the nature of their intermolecular hydrogen bonding (Dani et al., 2013).
Chemical Reactions and Properties
Thiadiazole compounds participate in various chemical reactions, highlighting their reactivity and functional versatility. For example, the cycloaddition of thiadiazole-imines with N-substituted amides forms products that feature extra coordination, indicative of their potential for further chemical manipulation and application in synthesis (Zyabrev et al., 2003).
Physical Properties Analysis
Thiadiazoles exhibit a range of physical properties, including fluorescence effects in certain derivatives. These properties can be influenced by molecular aggregation, the presence of amino groups, and other structural features, demonstrating the compound's potential for applications in materials science and as fluorescent markers (Matwijczuk et al., 2018).
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives, such as N-substituted cyclohexanecarboxamide, are characterized by their reactivity towards various chemical reagents. This reactivity is utilized in the synthesis of novel compounds with potential biological activity, as evidenced by the development of derivatives that exhibit promising anticancer, antimicrobial, and antioxidant activities. The synthesis of these compounds typically involves strategic functionalization of the thiadiazole moiety to introduce various substituents that enhance the compound's biological activity and chemical stability (Tiwari et al., 2017).
Mecanismo De Acción
Target of Action
The primary targets of N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide are RAC-beta serine/threonine-protein kinase and Glycogen synthase kinase-3 beta . These proteins play crucial roles in various cellular processes, including cell division, proliferation, differentiation, and survival.
Mode of Action
This interaction could inhibit or enhance the function of these proteins, thereby affecting the cellular processes they are involved in .
Result of Action
The molecular and cellular effects of this compound’s action are not clearly defined. Given its targets, it may influence cell growth and survival. The specific effects would depend on the context, including the type of cells and the presence of other signaling molecules .
Propiedades
IUPAC Name |
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c21-16(14-9-5-2-6-10-14)18-17-20-19-15(22-17)12-11-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFJDVZWQOUSOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(S2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5714584.png)
![2-methyl-3-[(4-nitrobenzyl)oxy]quinoxaline](/img/structure/B5714592.png)
![5-[(4-methoxyphenyl)amino]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5714602.png)
![6-benzylidene-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5714609.png)
![N-(4-{[(4-hydroxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5714619.png)
![2-{[3-(2-thienyl)acryloyl]amino}benzamide](/img/structure/B5714622.png)
![methyl [4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]acetate](/img/structure/B5714630.png)
![N-[(phenylsulfonyl)methyl]benzamide](/img/structure/B5714635.png)

![2-(4-methoxyphenyl)-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5714646.png)
![2-{4-methyl-6-[(3-methylphenyl)amino]-2-pyrimidinyl}phenol](/img/structure/B5714653.png)

![1-[(5-bromo-2-thienyl)sulfonyl]-4-methylpiperidine](/img/structure/B5714683.png)